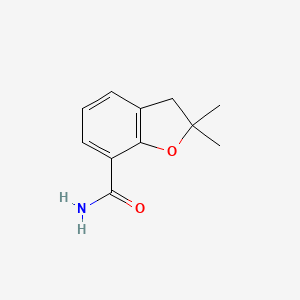

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is a bicyclic organic compound featuring a dihydrobenzofuran core with two methyl groups at the 2-position and a carboxamide substituent at the 7-position. The carboxamide group distinguishes it from other derivatives, likely enhancing stability and altering biological activity compared to esters or alcohols.

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJUYZUPHDEACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly at the benzofuran ring, can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions typically involve the use of halogenating agents and catalysts to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce halogenated benzofuran derivatives.

Scientific Research Applications

Overview

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by case studies and data tables.

Chemistry

The compound serves as a versatile building block in organic synthesis. It is used to create more complex benzofuran derivatives that exhibit enhanced biological activities.

Applications in Organic Synthesis:

- Building Block for Derivatives : Used to synthesize various benzofuran derivatives with potential pharmacological properties.

| Compound | Structure | Potential Activity |

|---|---|---|

| Compound A | Structure A | Anticancer |

| Compound B | Structure B | Antimicrobial |

Biology

In biological research, this compound has been studied for its interactions with biological systems.

Biological Mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways.

| Enzyme Targeted | Effect | Reference |

|---|---|---|

| Sodium Channels | Inhibition of ion influx | |

| Cyclooxygenase | Reduced inflammatory response |

Cellular Effects:

- It affects cell signaling pathways and gene expression, influencing cellular metabolism and function.

Medicine

The medicinal applications of this compound are particularly noteworthy. It has been investigated for its potential therapeutic effects in various diseases.

Therapeutic Potential:

- Anticancer Activity : Studies indicate that related benzofuran compounds exhibit significant anticancer properties.

| Study | Cell Line Tested | IC50 (μM) | Findings |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 5.0 | Significant growth inhibition |

| Study B | A2780 (ovarian cancer) | 12.0 | Induced apoptosis |

- Neuropharmacological Effects : The compound may modulate neurotransmitter systems, suggesting potential use in treating neurological disorders.

Anticancer Studies

A series of investigations have demonstrated the efficacy of benzofuran derivatives in inhibiting tumor growth:

- In Vivo Studies : Animal models showed significant tumor size reduction when treated with benzofuran derivatives derived from this compound.

Neuropharmacological Effects

Research indicates that this compound can modulate sodium ion channels in cardiac tissues, potentially offering therapeutic benefits for arrhythmias:

- Electrophysiological Studies : Lower concentrations of the compound effectively slowed conduction velocity in cardiac tissues.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2.1.1. Carboxylic Acid Derivatives

- 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxylic Acid (42327-95-7) : Molecular Formula: C₁₁H₁₂O₃ Functional Group: Carboxylic acid (-COOH). Stability: Prone to decarboxylation under acidic or thermal conditions.

- 3,3-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxylic Acid (133609-87-7) : Molecular Formula: C₁₁H₁₂O₃ (isomer of the above). Key Difference: Methyl groups at the 3-position instead of 2.

2.1.2. Carbamate Derivatives

- Carbofuran (2,3-Dihydro-2,2-Dimethyl-7-Benzofuranyl Methylcarbamate) : Molecular Formula: C₁₂H₁₅NO₃. Functional Group: Carbamate (-OCONHCH₃). Applications: Widely used as a pesticide. Stability: Hydrolytically labile, breaking down into phenolic metabolites (e.g., 1563-38-8 ).

2.1.3. Alcohol Derivatives

- 2,3-Dihydro-2,2-Dimethyl-7-Benzofuranol (1563-38-8) : Molecular Formula: C₁₀H₁₂O₂. Functional Group: Hydroxyl (-OH). Role: Metabolite of carbofuran; intermediate in pesticide degradation.

Structural and Electronic Effects

- Methyl Group Positioning :

- Carboxamide vs. Carbamate: Carboxamide: Higher hydrolytic stability due to the strong C-N bond; likely persists longer in biological systems. Carbamate: Rapid enzymatic or environmental hydrolysis releases toxic phenol derivatives .

Data Table: Comparative Analysis of Key Compounds

*Theoretical data inferred from analogs.

Research Findings and Implications

- Synthetic Routes : highlights methods for benzofuran-2-carboxylic acid derivatives, suggesting that the carboxamide could be synthesized via coupling reactions (e.g., using EDCI/HOBt) from the corresponding acid .

- Biological Activity : Carboxamides are often explored for pharmacological applications due to their stability and hydrogen-bonding capacity. For instance, substituted benzofuran carboxamides may target enzymes or receptors in neurological disorders .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is a compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 203.24 g/mol. The compound features a benzofuran core with a carboxamide functional group at the 7-position, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzofuran derivatives. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) of these compounds often range from 50 to 200 μg/mL against Gram-positive bacteria and approximately 100 μg/mL against Candida strains .

Table 1: Antimicrobial Activity of Related Benzofuran Derivatives

| Compound Name | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1-(3-amino-2-hydroxypropyl) derivatives | Gram-positive bacteria | 50 - 200 |

| 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl | C. albicans | 100 |

| Other benzofuran derivatives | Various fungi | Varies |

Anticancer Potential

Research indicates that benzofuran derivatives possess anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cell lines. For example, compounds similar to this compound have been shown to disrupt cell signaling pathways critical for tumor growth.

Case Study:

In a study involving various benzofuran derivatives, one compound exhibited an IC50 value of 0.36 μM against human melanoma cells (MDA/MB-435), highlighting the potential of these compounds in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The carboxamide group can interact with enzyme active sites, potentially inhibiting their function.

- Receptor Interaction : The compound may bind to specific cellular receptors, influencing signaling pathways associated with cell growth and survival.

- DNA/RNA Interaction : Some benzofuran derivatives have shown the ability to interact with nucleic acids, which could lead to alterations in gene expression and cellular function .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their potential applications in pharmaceuticals:

- Antimicrobial Studies : A series of experiments demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity with varying degrees of potency against different microorganisms.

- Cancer Research : Studies have identified specific structural features that enhance anticancer activity, suggesting that modifications to the benzofuran structure can lead to improved therapeutic outcomes.

Q & A

Basic: What are the established synthetic routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and transposition reactions. For example, 2-methylallyloxyphenol undergoes thermal cyclization at 200–275°C to form the dihydrobenzofuran core. Subsequent treatment with methyl isocyanate in the presence of triethylamine (as a catalyst) in ether yields the carboxamide derivative. Key factors include temperature control during cyclization to avoid side reactions and stoichiometric precision in isocyanate coupling to maximize purity .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch near 1680–1650 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Gas Chromatography (GC) : Uses non-polar columns (e.g., HP-5MS) with temperature gradients (50°C to 300°C) to assess purity. Retention indices (RI) can be cross-referenced with NIST database entries for validation .

Advanced: How can cascade reaction strategies be applied to streamline the synthesis of benzofuran-carboxamide derivatives?

Cascade [3,3]-sigmatropic rearrangements coupled with aromatization have been used in natural product synthesis. For example, base-mediated reactions (e.g., NaH in THF) can facilitate sequential bond formation, enabling access to polyfunctional benzofuran scaffolds. Mechanistic studies (e.g., DFT calculations) are critical to optimize step efficiency and regioselectivity .

Advanced: What computational tools are effective for predicting reaction pathways or optimizing synthesis parameters?

Advanced: How should researchers address contradictions in spectral data or synthetic yields across studies?

Discrepancies may arise from variations in analytical conditions (e.g., GC temperature programs) or impurities in starting materials. To resolve:

- Cross-validate spectra using standardized NIST protocols .

- Replicate synthesis under inert atmospheres to exclude oxidative byproducts.

- Employ fractional crystallization or preparative HPLC to isolate intermediates .

Advanced: What methodologies enable selective derivatization of the carboxamide group for structure-activity studies?

- Amide Coupling : Use coupling agents (e.g., EDC/HOBt) to link amines or alcohols.

- Reductive Alkylation : Convert the carboxamide to secondary amines via LiAlH₄ reduction.

- Protection/Deprotection : Temporarily mask the amide with Boc groups to modify the benzofuran core .

Experimental Design: How can factorial design principles improve reaction optimization for this compound?

A 2³ factorial design can evaluate three variables (temperature, catalyst concentration, solvent polarity) across eight experiments. Response surface methodology (RSM) identifies interactions between factors, enabling targeted optimization of yield or enantiomeric excess. This approach minimizes resource expenditure compared to one-factor-at-a-time testing .

Advanced: What strategies enhance the resolution of diastereomers or enantiomers in benzofuran-carboxamide derivatives?

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns.

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) to bias enantiomer formation.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) for crystallization-based separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.